![molecular formula C22H26F2N2O4S B2549504 2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921916-66-7](/img/structure/B2549504.png)
2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26F2N2O4S and its molecular weight is 452.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26F2N2O3, with a molecular weight of approximately 416.5 g/mol. The structure features a sulfonamide group , an oxazepine ring , and difluoro substitutions which may enhance its biological activity compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C23H26F2N2O3 |
Molecular Weight | 416.5 g/mol |
Structural Features | Oxazepine ring, Sulfonamide group |
Research indicates that compounds with similar structural features may act as inhibitors of specific kinases involved in various diseases. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit:
- Kinase Inhibition : Targeting kinases involved in inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds with similar oxazepine cores have demonstrated significant activity against bacteria and fungi. The specific interactions of this compound with microbial targets warrant further investigation to establish its efficacy.
Anti-inflammatory Effects
Research on related compounds suggests that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines through kinase inhibition. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- In vitro Studies : Preliminary bioassays indicate that the compound exhibits promising activity against specific cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects in breast cancer models.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of the compound to various biological targets. The presence of fluorine atoms may enhance binding interactions due to increased lipophilicity.
- Preclinical Trials : Ongoing preclinical studies aim to evaluate the safety and efficacy profiles of this compound in animal models, particularly focusing on its therapeutic potential in neurodegenerative diseases due to its ability to inhibit RIP1 kinase activity.
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4S/c1-14(2)9-10-26-18-12-16(6-7-19(18)30-13-22(3,4)21(26)27)25-31(28,29)20-8-5-15(23)11-17(20)24/h5-8,11-12,14,25H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUHCBOMTSVQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.